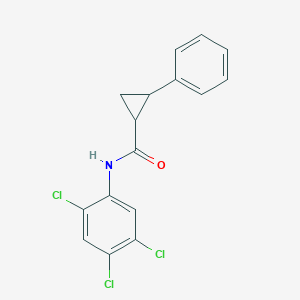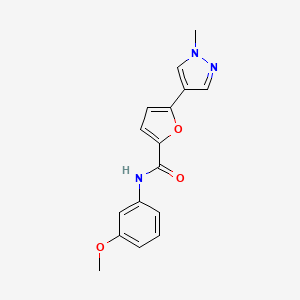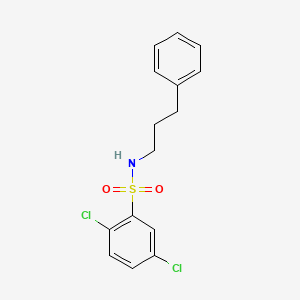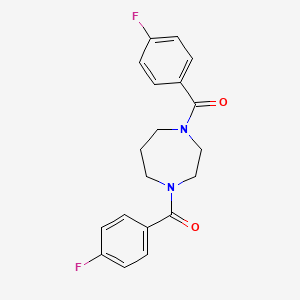
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide
Overview
Description
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C16H12Cl3NO It is a cyclopropane derivative, characterized by the presence of a phenyl group and a trichlorophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the Phenyl and Trichlorophenyl Groups: The phenyl and trichlorophenyl groups can be introduced through a series of substitution reactions. For example, the phenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the trichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine is reacted with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where one or more of the substituents on the cyclopropane ring or the phenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, as well as in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
2-phenyl-N-(2,4-dichlorophenyl)cyclopropanecarboxamide: This compound has a similar structure but lacks one chlorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropanecarboxylate ester: This compound has an ester group instead of a carboxamide group, which may affect its stability and reactivity.
Properties
IUPAC Name |
2-phenyl-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-7-14(19)15(8-13(12)18)20-16(21)11-6-10(11)9-4-2-1-3-5-9/h1-5,7-8,10-11H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDZZEPJMZRYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B4034192.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-phenylacrylamide](/img/structure/B4034203.png)
![1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B4034209.png)


![N-[amino-(2-methylpiperidin-1-yl)methylidene]benzamide](/img/structure/B4034231.png)
![DIMETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}TEREPHTHALATE](/img/structure/B4034243.png)
![CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE](/img/structure/B4034251.png)
![Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate](/img/structure/B4034262.png)
![6-[(2-Fluorophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4034269.png)


![N-(3,4-dimethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4034283.png)
![3-{[(4-chlorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4034285.png)
